

Wofasteril® Disinfectant: A Technical Guide to its Active Ingredients and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Wofasteril
Cat. No.:	B1220858

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the active components within the **Wofasteril®** range of disinfectants. **Wofasteril®** is a versatile, high-level disinfectant utilized across various sectors, including healthcare, pharmaceutical production, and agriculture, owing to its broad-spectrum antimicrobial efficacy. This document elucidates the chemical composition, quantitative data, and fundamental mechanisms of action of its primary active ingredient.

Core Active Ingredient: Peracetic Acid

The principal active ingredient across the **Wofasteril®** product line is peracetic acid (PAA), also known as peroxyacetic acid or acetyl hydroperoxide.^{[1][2][3]} PAA is a potent oxidizing agent and a highly effective biocide with a wide spectrum of activity against bacteria, fungi, viruses, and spores, even at low temperatures.^{[2][4]}

Peracetic acid is an organic compound produced by the reaction of acetic acid and hydrogen peroxide. In aqueous solutions, it exists in a chemical equilibrium with these components. Its antimicrobial action stems from its ability to disrupt the cell membranes of microorganisms through the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites. This disruption leads to a loss of cellular integrity and subsequent cell death. A key advantage of peracetic acid is its decomposition into environmentally benign products: acetic acid, oxygen, and water.^[1]

Quantitative Composition of Wofasteril® Variants

The concentration of peracetic acid can vary among the different formulations of **Wofasteril®** to suit specific applications. The following table summarizes the available quantitative data for various **Wofasteril®** products.

Wofasteril® Variant	Active Ingredient	Concentration	Source
Wofasteril® classic	Acetyl Hydroperoxide (Peracetic Acid)	~ 40% (w/v)	[1]
Wofasteril® SC super	Peracetic Acid	1.75%	[5]
Wofasteril® (unspecified)	Peracetic Acid	2%	[5]
Wofasteril® E 400	Peracetic Acid	Not explicitly stated, but is the primary active component.	[6]
Wofasteril® Premium	Peracetic Acid	Not explicitly stated, but is the primary active component.	[7]

It is important to note that commercial disinfectant formulations are complex mixtures and may contain stabilizers to prevent the degradation of peracetic acid. The products are often supplied as concentrates and are intended to be diluted with water to achieve the desired working concentration for disinfection.[\[2\]](#)[\[4\]](#)[\[7\]](#)

Experimental Protocol: Determination of Peracetic Acid Concentration

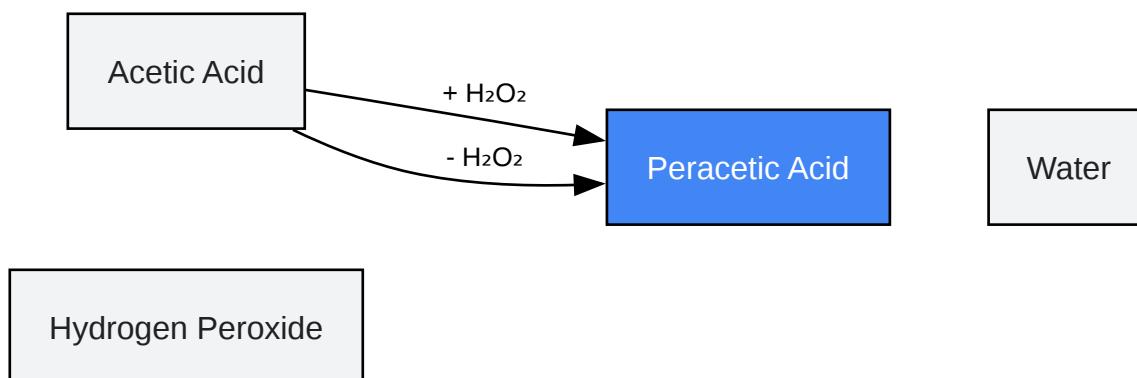
A common and standardized method for determining the concentration of peracetic acid in a solution is through iodometric titration. This method allows for the quantification of the active ingredient to ensure the disinfectant solution is within its effective range.

Objective: To determine the concentration of peracetic acid in a **Wofasteril®** solution.

Principle: This method involves the reaction of peracetic acid with an excess of iodide in an acidic solution. The peracetic acid oxidizes the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to detect the endpoint.

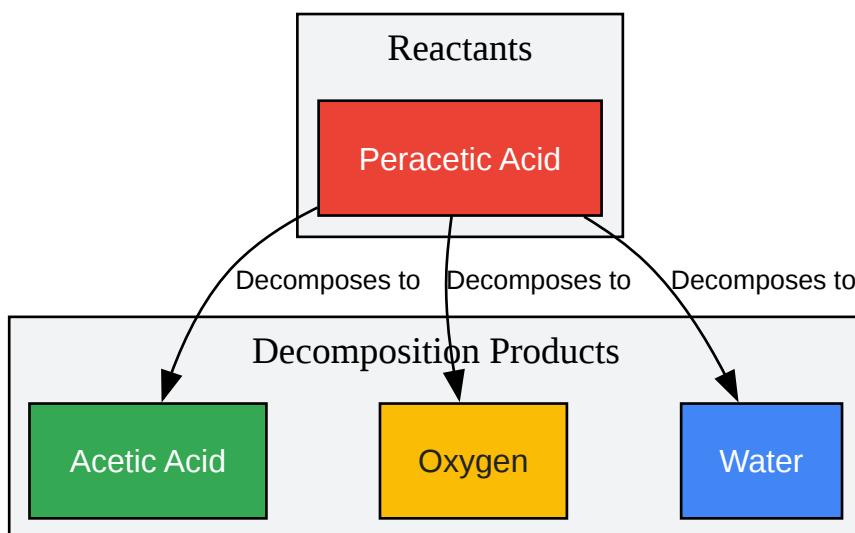
Materials:

- **Wofasteril®** solution (sample)
- Potassium iodide (KI) solution (e.g., 10% w/v)
- Sulfuric acid (H₂SO₄) solution (e.g., 2 M)
- Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
- Starch indicator solution (e.g., 1% w/v)
- Distilled or deionized water
- Burette, pipette, Erlenmeyer flask, and other standard laboratory glassware


Procedure:

- Pipette a known volume of the **Wofasteril®** sample into an Erlenmeyer flask.
- Dilute the sample with a specific volume of distilled water.
- Acidify the solution by adding a measured amount of sulfuric acid.
- Add an excess of the potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the formation of iodine.
- Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
- Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

- Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, indicating the endpoint of the titration.
- Record the volume of sodium thiosulfate solution used.
- Calculate the concentration of peracetic acid in the original sample based on the stoichiometry of the reaction.


Visualization of Chemical Relationships

The following diagrams illustrate the chemical equilibrium of peracetic acid and its decomposition pathway.

[Click to download full resolution via product page](#)

Caption: Chemical equilibrium between acetic acid, hydrogen peroxide, and peracetic acid.

[Click to download full resolution via product page](#)

Caption: Decomposition pathway of peracetic acid into environmentally safe byproducts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. kesla.de [kesla.de]
- 2. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 3. [Disinfection of prostheses in need of repair with the chemical disinfectant, Wofasteril] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wofasteril® - KESLA HYGIENE AG [kesla.de]
- 5. researchgate.net [researchgate.net]
- 6. volksversand.de [volksversand.de]
- 7. Wofasteril® Premium - KESLA HYGIENE AG [kesla.de]
- To cite this document: BenchChem. [Wofasteril® Disinfectant: A Technical Guide to its Active Ingredients and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1220858#what-are-the-active-ingredients-in-wofasteril-disinfectant>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com